1-(2-Chloroethyl)-4-phenylpiperidin-4-ol
Description
Overview of Piperidine (B6355638) Core Structures in Active Pharmaceutical Ingredients
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs across a wide range of therapeutic areas. googleapis.com Its derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and anticancer agents, among others. mdpi.com The ability of the piperidine ring to present functional groups in well-defined three-dimensional arrangements is key to its success in interacting with complex biological receptors and enzymes.
The following table provides a non-exhaustive list of prominent drugs that feature a piperidine core, illustrating the broad applicability of this heterocyclic system in medicine.
| Drug Name | Therapeutic Class | Brief Description of Piperidine Role |
| Fentanyl | Opioid Analgesic | The N-substituted piperidine is crucial for its potent analgesic activity. researchgate.net |
| Haloperidol | Antipsychotic | The 4-phenylpiperidin-4-ol (B156043) moiety is a key structural feature for its dopamine (B1211576) receptor antagonism. researchgate.net |
| Loperamide | Antidiarrheal | A phenylpiperidine derivative that acts on opioid receptors in the gut. researchgate.netnbinno.com |
| Methylphenidate | CNS Stimulant | A piperidine derivative used in the treatment of ADHD. |
| Donepezil | Acetylcholinesterase Inhibitor | Contains a piperidine ring as a central component for its activity in Alzheimer's disease. |
This table is illustrative and not exhaustive.
Rationale for Research on Substituted Piperidin-4-ol Derivatives
Within the broad class of piperidine-containing compounds, 4-hydroxy-4-phenylpiperidine and its derivatives are of particular interest to medicinal chemists. These compounds serve as versatile intermediates in the synthesis of more complex pharmaceutical agents. The presence of the hydroxyl group and the phenyl ring at the 4-position of the piperidine core provides strategic points for chemical modification, allowing for the fine-tuning of a molecule's biological activity.
The compound 1-(2-Chloroethyl)-4-phenylpiperidin-4-ol is a prime example of a strategically designed intermediate. The rationale for the synthesis and investigation of such a molecule is multifaceted:
Introduction of a Reactive Handle: The 2-chloroethyl group attached to the piperidine nitrogen is a reactive moiety. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the facile attachment of diverse functional groups and the construction of more elaborate molecular architectures. This synthetic utility is a common strategy in the preparation of libraries of compounds for drug discovery screening.
Pharmacophore Elaboration: The 4-phenylpiperidin-4-ol core is a known pharmacophore that interacts with a range of biological targets. By introducing the 2-chloroethyl side chain, medicinal chemists can explore how extending the molecule from the nitrogen atom affects its binding affinity and selectivity for a particular receptor or enzyme. This process of systematic structural modification is fundamental to structure-activity relationship (SAR) studies.
Development of Novel Therapeutics: The synthesis of compounds like this compound is often a key step in the development of new drugs. For instance, similar structures are precursors to potent analgesics and antipsychotic medications. researchgate.netresearchgate.net The chloroethyl group can be used to link the piperidine core to other pharmacophoric fragments, potentially leading to hybrid molecules with novel or improved therapeutic properties.
The synthesis of such derivatives typically involves the N-alkylation of the parent piperidine. In the case of this compound, a plausible synthetic route would involve the reaction of 4-phenylpiperidin-4-ol with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane, in the presence of a base. This type of reaction is a standard and well-established method in organic synthesis for the preparation of N-substituted amines.
Retrosynthetic Analysis of the Piperidine Core
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, two primary disconnections are logical.
N-C bond disconnection: The bond between the piperidine nitrogen and the 2-chloroethyl group is a prime candidate for disconnection. This retrosynthetic step, known as an N-alkylation, suggests that the target molecule can be formed from a 4-phenylpiperidin-4-ol precursor and a suitable 2-chloroethylating agent.
C-C bond disconnection: The bond between the C4 position of the piperidine ring and the phenyl group can be disconnected. This points to a precursor molecule, 4-piperidone (B1582916), and a phenyl nucleophile (such as a Grignard reagent).
This analysis simplifies the synthetic challenge into three main parts: the synthesis of a 4-piperidone intermediate, the addition of the phenyl group to form the tertiary alcohol, and the final N-alkylation.
Synthesis of Key Precursors: 4-Phenylpiperidin-4-ol and its Derivatives
The core of the target molecule is the 4-phenylpiperidin-4-ol moiety. Its synthesis is typically achieved via a two-step process starting from a suitable piperidone derivative.
4-Phenylpiperidin-4-one is a crucial intermediate, and its synthesis can be approached through several established methods. Piperidine-4-one derivatives are often synthesized via condensation reactions. chemrevlett.comchemrevlett.com
One of the most common methods for the synthesis of 4-piperidones is the Dieckmann cyclization . This involves the intramolecular condensation of an aminodicarboxylate ester. For instance, a primary amine can be reacted with two equivalents of an acrylate ester, followed by a base-catalyzed cyclization of the resulting bis-ester. Subsequent hydrolysis and decarboxylation yield the desired 4-piperidone. researchgate.net
Another widely used method is the Mannich condensation . This reaction typically involves an aldehyde, a primary or secondary amine, and a ketone with an active methylene group. chemrevlett.com For the synthesis of substituted 4-piperidones, the reaction can be carried out between a substituted aromatic aldehyde, an amine like ammonium (B1175870) acetate, and a ketone. chemrevlett.com
The table below summarizes some general approaches for the synthesis of piperidin-4-one cores.
| Synthetic Method | Description | Key Reactants | Typical Conditions |
| Dieckmann Cyclization | Intramolecular condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. | Primary amine, acrylate esters | Base catalyst (e.g., sodium ethoxide), high dilution |
| Mannich Condensation | Aminoalkylation involving an aldehyde, an amine, and a carbonyl compound with an α-hydrogen. | Aromatic aldehyde, ammonium acetate, ketone | Ethanol medium |
| Reductive Amination | Reaction of a precursor like 1-boc-4-piperidone with an amine (e.g., aniline) followed by deprotection. chemicalbook.com | 1-boc-4-piperidone, Aniline, Reducing agent (e.g., NaBH(OAc)₃) | Acidic deprotection (e.g., TFA) chemicalbook.com |
The conversion of the ketone functional group in 4-phenylpiperidin-4-one (or more commonly, an N-protected 4-piperidone) to the tertiary alcohol, 4-phenylpiperidin-4-ol, is a standard organometallic transformation. The most prevalent method is the Grignard reaction . icm.edu.plresearchgate.neticm.edu.pl
In this reaction, phenylmagnesium bromide (C₆H₅MgBr), the Grignard reagent, is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. This reagent is then added to a solution of an N-protected 4-piperidone, such as N-benzyl-4-piperidone or N-Boc-4-piperidone. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the piperidone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. If an N-protected piperidone is used, the protecting group is then removed. For example, a benzyl (B1604629) group can be removed via catalytic hydrogenation. chemicalbook.com
A general scheme for this conversion is as follows:
Step 1 (Grignard Reaction): N-protected-4-piperidone + Phenylmagnesium bromide → N-protected-4-phenyl-4-piperidinolate
Step 2 (Workup): N-protected-4-phenyl-4-piperidinolate + H₃O⁺ → N-protected-4-phenylpiperidin-4-ol
Step 3 (Deprotection): N-protected-4-phenylpiperidin-4-ol → 4-Phenylpiperidin-4-ol + byproduct
This approach is highly effective for creating the C-phenyl bond and the tertiary alcohol in a single synthetic operation.
N-Alkylation Strategies for Introducing the 2-Chloroethyl Moiety
The final step in the synthesis is the attachment of the 2-chloroethyl group to the nitrogen atom of 4-phenylpiperidin-4-ol. This is typically achieved through a nucleophilic substitution reaction.
The nitrogen atom of the piperidine ring in 4-phenylpiperidin-4-ol is a secondary amine and acts as a nucleophile. It can react with a suitable electrophile, a chloroethylating agent, to form the N-C bond. This is a classic example of an Sₙ2 reaction.
Common chloroethylating agents for this purpose include:
1-bromo-2-chloroethane
1,2-dichloroethane
2-chloroethyl tosylate
1-bromo-2-chloroethane is often preferred as bromine is a better leaving group than chlorine, facilitating the initial nucleophilic attack by the piperidine nitrogen. The reaction results in the formation of this compound and a halide salt byproduct.
The success of the N-alkylation reaction is highly dependent on the reaction conditions. Several factors must be optimized to ensure a high yield of the desired product and minimize side reactions, such as quaternary ammonium salt formation. researchgate.net
Base: A base is typically required to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the acid (HBr or HCl) formed during the reaction. researchgate.net Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA). researchgate.net Stronger bases like sodium hydride (NaH) can also be used, particularly in aprotic solvents. researchgate.net
Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often used as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism. researchgate.net
Temperature: The reaction temperature can vary. While many N-alkylations proceed at room temperature, heating may be necessary to increase the reaction rate. chemicalforums.com Microwave activation has also been employed to accelerate similar reactions. chemicalforums.com
Catalysis: In some cases, a catalyst such as potassium iodide (KI) can be added. The iodide ion can displace the bromide or chloride from the alkylating agent in situ, forming a more reactive iodo-intermediate which is then more readily attacked by the amine nucleophile.
The following table outlines common conditions for the N-alkylation of piperidines.
| Parameter | Options | Rationale |
| Alkylating Agent | 1-bromo-2-chloroethane, 1,2-dichloroethane | Provides the 2-chloroethyl moiety. Bromine is a better leaving group. |
| Base | K₂CO₃, DIPEA, NaH, KHCO₃ researchgate.net | Neutralizes acid byproduct and enhances nucleophilicity of the amine. researchgate.net |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF) researchgate.net | Polar aprotic solvents favor the Sₙ2 mechanism. |
| Catalyst | Potassium Iodide (KI) | In-situ formation of a more reactive alkyl iodide. |
| Temperature | Room Temperature to Reflux | Controls the rate of reaction. |
By carefully selecting the appropriate precursors and optimizing the reaction conditions for each step, this compound can be synthesized efficiently.
An exploration of the synthetic pathways leading to 1,4-disubstituted piperidines, such as this compound, reveals a diverse landscape of chemical reactions. This article delves into alternative synthetic methodologies, with a focus on multicomponent reactions, cyclization approaches, and the critical considerations for stereoselective synthesis.
Structure
3D Structure
Properties
CAS No. |
61094-56-2 |
|---|---|
Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C13H18ClNO/c14-8-11-15-9-6-13(16,7-10-15)12-4-2-1-3-5-12/h1-5,16H,6-11H2 |
InChI Key |
MWUNJGWOIOLNPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCl |
Origin of Product |
United States |
Advanced Chemical Modifications and Analog Design of 1 2 Chloroethyl 4 Phenylpiperidin 4 Ol
Strategies for Further Functionalization of the Piperidine (B6355638) Ring
The functionalization of the piperidine ring of 1-(2-chloroethyl)-4-phenylpiperidin-4-ol, beyond the existing substituents, offers a pathway to novel analogs with potentially unique characteristics. Modern synthetic methodologies provide several avenues for the selective introduction of functional groups at the C2, C3, and C4 positions of the piperidine core.
One of the prominent strategies involves direct C-H functionalization, which has emerged as a powerful tool for the late-stage modification of complex molecules. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new substituents onto the saturated heterocyclic ring. The site-selectivity of C-H functionalization is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been successfully employed for the functionalization of N-Boc-piperidine, leading to the formation of 2-substituted analogs. nih.gov In contrast, different catalyst and protecting group combinations can direct the functionalization to the C4 position. nih.gov
Another approach to piperidine ring functionalization is through the use of organocatalysis. For example, intramolecular aza-Michael reactions can be utilized to construct di- and tri-substituted piperidines. nih.gov While this is a ring-forming strategy, the principles can be adapted for the modification of an existing piperidine ring through careful substrate design.
The table below summarizes various catalytic systems and their application in the functionalization of the piperidine ring.
| Catalyst/Reagent | Protecting Group | Position of Functionalization | Type of Reaction | Reference |
| Rhodium(II) catalysts | N-Boc | C2 | C-H Insertion | nih.gov |
| Rhodium(II) catalysts | N-α-oxoarylacetyl | C4 | C-H Functionalization | nih.gov |
| Palladium(0) catalysts | N-(pentafluorobenzoyloxy) | C3 (via cyclopropanation) | Aza-Heck-type cyclization | researchgate.net |
| Organocatalysts | - | Di- and Tri-substituted | Intramolecular aza-Michael reaction | nih.gov |
These strategies underscore the chemical tractability of the piperidine ring and provide a toolbox for creating a diverse array of analogs of this compound.
Synthesis of N-Substituted Analogues of this compound
The nitrogen atom of the piperidine ring in this compound is a primary site for chemical modification, allowing for the synthesis of a wide range of N-substituted analogues. The presence of the 2-chloroethyl group provides a reactive handle for nucleophilic substitution, although direct substitution on the nitrogen after potential dealkylation or modification of the chloroethyl group are more common strategies for introducing new N-substituents.
A general and widely applicable method for the synthesis of N-substituted piperidines is the reductive amination of a piperidone precursor. However, starting from this compound, N-alkylation or N-arylation reactions are more direct. For instance, the reaction of a de-chloroethylated 4-phenylpiperidin-4-ol (B156043) with various alkyl halides or aryl halides can yield a diverse library of N-substituted analogs.
The synthesis of piperidinol analogs with antitubercular activity provides a relevant example of N-substitution. nih.gov In this study, a piperidinol core was reacted with various substituted epoxides to introduce a hydroxypropyl group on the nitrogen atom. nih.gov This approach, involving the ring-opening of an epoxide by the piperidine nitrogen, is a robust method for creating N-substituted derivatives with a specific side chain.
Multicomponent reactions (MCRs) also offer an efficient pathway to complex N-substituted piperidines. nih.gov For example, the Ugi or Passerini reactions could be adapted to incorporate the 4-phenylpiperidin-4-ol scaffold, leading to the rapid generation of diverse and complex N-substituted amides and esters. nih.gov
The following table presents examples of N-substituted piperidine analogs and the synthetic methods employed.
| N-Substituent | Synthetic Method | Precursor | Reference |
| (R)-3-(4-chlorophenoxy)-2-hydroxypropyl | Epoxide ring opening | 4-phenylpiperidin-4-ol | nih.gov |
| (S)-3-(4-fluorophenoxy)-2-hydroxypropyl | Epoxide ring opening | 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | nih.gov |
| (S)-2-hydroxy-3-(phenylthio)propyl | Epoxide ring opening | 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | nih.gov |
| 2-phenylethyl | Not specified | 4-Piperidinol | nih.gov |
Modifications at the 4-Position: Phenyl and Hydroxyl Group Derivatization
The 4-position of this compound, featuring both a phenyl ring and a hydroxyl group, is a rich site for chemical derivatization. Modifications at this position can significantly influence the molecule's steric and electronic properties.
Phenyl Group Derivatization:
The phenyl group can be modified through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce substituents at the ortho, meta, or para positions. The directing effects of the existing substituents on the piperidine ring would need to be considered. For instance, the synthesis of 4-(4-chlorophenyl)piperidin-4-ol, a known intermediate for pharmaceuticals, highlights the importance of substituted phenyl rings at the 4-position. researchgate.net
Hydroxyl Group Derivatization:
The tertiary hydroxyl group is amenable to a variety of chemical transformations. Esterification or etherification can be achieved by reacting the alcohol with acyl chlorides, anhydrides, or alkyl halides. These reactions can be used to introduce a wide range of functional groups. The chemoselective derivatization of hydroxyl groups is a well-established field, with methods available to selectively target alcoholic hydroxyls in the presence of other functional groups. nih.gov For example, acetylation using acetic anhydride (B1165640) is a common method for protecting or modifying hydroxyl groups. nih.gov
The synthesis of 4-hydroxy-coumarin derivatives provides an illustrative example of hydroxyl group functionalization. mdpi.comresearchgate.net In these syntheses, the hydroxyl group of 4-hydroxycoumarin (B602359) is reacted with methyl bromoacetate (B1195939) to form an ether linkage, which is then further elaborated. mdpi.comresearchgate.net A similar strategy could be applied to the hydroxyl group of this compound.
The table below provides examples of derivatization at the 4-position of similar scaffolds.
| Position of Modification | Type of Derivatization | Reagents | Resulting Functional Group | Reference |
| Phenyl Ring | Halogenation | N-Chlorosuccinimide | Chloro-substituted phenyl | researchgate.net |
| Hydroxyl Group | Etherification | Methyl bromoacetate | O-CH2COOCH3 | mdpi.comresearchgate.net |
| Hydroxyl Group | Acetylation | Acetic anhydride | Acetate ester | nih.gov |
Incorporation of Chloroethylpiperidin-4-ol Scaffold into Complex Architectures
The this compound scaffold can serve as a valuable building block for the synthesis of more complex molecular architectures. The inherent functionality of this molecule, including the reactive chloroethyl group, the piperidine nitrogen, and the hydroxyl group, provides multiple points for connection to other molecular fragments.
The chloroethyl group is a particularly useful handle for incorporation into larger structures through nucleophilic substitution reactions. It can react with a variety of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This allows for the tethering of the chloroethylpiperidin-4-ol moiety to other heterocyclic systems, peptides, or polymeric supports.
Furthermore, the synthesis of pyrazole (B372694) derivatives incorporating a 4-phenylpiperidin-4-ol moiety demonstrates the integration of this scaffold into other heterocyclic systems. researchgate.net In this work, a Grignard reagent was used in conjunction with a pyrazole precursor to synthesize a 4-phenylpiperidin-4-ol substituted pyrazole. researchgate.net
The design and synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives also showcases the incorporation of heterocyclic scaffolds into larger, more complex molecules with defined pharmacological activities. mdpi.com Similar synthetic strategies could be employed to link the this compound scaffold to other pharmacophoric groups.
The following table provides examples of how similar scaffolds have been incorporated into more complex structures.
| Scaffold | Incorporated into | Synthetic Strategy | Resulting Architecture | Reference |
| 4-Phenylpiperidin-4-ol | Pyrazole | Grignard reaction | 4-Phenylpiperidin-4-ol substituted pyrazole | researchgate.net |
| 1H-1,2,4-Triazole | Phenyl-substituted amide | Amide coupling | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide | mdpi.com |
| 4-Hydroxycoumarin | Thiazolidinone | Multi-step synthesis involving hydrazide formation and cyclization | N-[4-Oxo-2-(o-tolyl)thiazolidin-3-yl)-2-(coumarin-4-yloxy]acetamide | researchgate.net |
Structure Activity Relationship Sar Studies of 1 2 Chloroethyl 4 Phenylpiperidin 4 Ol Analogues
Systematic Variation of N-Substituents and their Impact on Molecular Interactions
The substituent at the nitrogen atom (N-1 position) of the piperidine (B6355638) ring plays a crucial role in determining the pharmacological profile of 4-phenylpiperidine (B165713) analogues. nih.gov Variations in this substituent can significantly affect receptor affinity, selectivity, and functional activity (agonist versus antagonist properties). nih.gov
Research has shown that the size and nature of the N-substituent are key modulators of activity. For instance, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, N-substituents were found to affect antagonist potency and opioid receptor selectivity. nih.gov A comparison between N-methyl and N-phenylpropyl substituents revealed that the N-phenylpropyl analogues were consistently more potent antagonists. researchgate.net This suggests that a larger, more lipophilic group at the nitrogen position can enhance binding affinity at the receptor.
Similarly, studies on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, where the nitrogen was substituted with various aralkyl groups, demonstrated significant analgesic activity. nih.gov The synthesis and SAR of 4-hydroxy-4-phenylpiperidines as nociceptin (B549756) receptor ligands also highlighted the importance of the N-1 position in achieving high affinity and functional activity. nih.govnih.gov In the context of sigma (σ) receptors, a series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized. It was found that substitution on the aromatic ring of the N-benzyl group could influence the affinity for σ1 and σ2 receptors. researchgate.net
The table below illustrates the impact of different N-substituents on the activity of various 4-phenylpiperidine scaffolds.
| Core Scaffold | N-Substituent | Observed Impact on Activity/Binding | Reference |
|---|---|---|---|
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Methyl | Opioid receptor antagonist. | nih.gov |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Phenylpropyl | More potent opioid receptor antagonist compared to N-methyl analogue. | researchgate.net |
| Naltrindole Derivative | Benzylsulfonamide | Acts as a δ-opioid receptor (DOR) agonist. | mdpi.com |
| Naltrindole Derivative | Phenethylsulfonamide | Acts as a δ-opioid receptor (DOR) agonist. | mdpi.com |
| Naltrindole Derivative | Phenylsulfonyl | Acts as a neutral δ-opioid receptor (DOR) antagonist. | mdpi.com |
| 4-(3-hydroxyphenyl)piperazine | Methyl | Opioid receptor antagonist. | nih.gov |
| 4-(3-hydroxyphenyl)piperazine | Phenylpropyl | Potent opioid receptor antagonist at μ, δ, and κ receptors. | nih.gov |
Elucidation of the Role of the 4-Phenyl Moiety in Piperidine-Based Compounds
The 4-phenyl group is a cornerstone of the pharmacophore for many piperidine-based compounds, particularly those targeting opioid receptors. nih.gov This structural feature is a simplified analogue of the core structure of morphine. nih.gov The orientation and electronic properties of this phenyl ring are critical for receptor interaction and subsequent biological response. nih.gov
SAR studies have revealed that the substitution pattern on the 4-phenyl ring significantly influences activity. The position and physicochemical characteristics of substituents on this aromatic ring are crucial for the biological effects observed. nih.gov For example, the presence of a hydroxyl group at the meta-position of the 4-phenyl ring is a common feature in potent opioid agonists.
Furthermore, the conformation of the 4-phenyl group relative to the piperidine ring is a key determinant of its pharmacological profile. Studies on 4-(m-OH phenyl)-piperidine analogues have shown that these compounds tend to bind selectively to mu-opioid receptors. nih.gov It has been proposed that binding in a conformation where the phenyl group is in an axial position leads to agonist activity, whereas binding in an energy-accessible equatorial conformation can result in antagonism. nih.gov The presence of the 4-phenylpiperidin-4-ol (B156043) moiety has also been linked to antifungal and antibacterial activities in certain pyrazole (B372694) derivatives, indicating its broader biological relevance. icm.edu.pl
Significance of the 4-Hydroxyl Group in Receptor Binding and Recognition
The 4-hydroxyl group on the piperidine ring is another pivotal element influencing the binding affinity and functional activity of 4-phenylpiperidin-4-ol analogues. This hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating key interactions within the binding pocket of a receptor.
A series of 4-hydroxy-4-phenylpiperidines have been synthesized and shown to bind to the nociceptin receptor with high affinity. nih.govnih.gov These studies emphasize the constructive role of the 4-OH group in ligand recognition. Similarly, the synthesis of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives yielded compounds with significant analgesic properties, further underscoring the importance of this functional group. nih.gov The combination of the 4-phenyl and 4-hydroxyl groups within the piperidine scaffold appears to be particularly favorable for achieving high-affinity binding at various receptors. The 4-phenylpiperidin-4-ol moiety itself has been identified as a key contributor to the pharmacological activity in newly synthesized pyrazole derivatives. icm.edu.pl
Conformational Analysis and Stereochemical Impact on SAR
The three-dimensional structure and stereochemistry of piperidine derivatives are critical factors that dictate their interaction with biological targets. nih.gov The piperidine ring typically adopts a chair conformation, but twist-boat conformations can also be relevant. whiterose.ac.uk The spatial arrangement of substituents, defined by stereoisomerism (e.g., enantiomers and diastereomers), can lead to vastly different pharmacological activities. biomedgrid.com
Studies on 3,4-disubstituted 4-(4-chlorophenyl)piperidine (B1270657) analogues have demonstrated a profound impact of stereochemistry on their activity as transporter inhibitors. nih.gov The transporter inhibitory activity of both cis and trans isomers, as well as their corresponding (+)- and (-)-enantiomers, was evaluated. The results showed that different isomers exhibited distinct selectivity profiles for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov For example, (-)-cis analogues showed DAT/NET selectivity, while (-)-trans and (+)-cis isomers displayed SERT or SERT/NET selectivity. nih.gov
Conformational analysis of 4-(m-OH phenyl)-piperidine analogues has suggested a link between the orientation of the phenyl group and the compound's functional activity. nih.gov An axial orientation of the phenyl group was associated with agonism, whereas an equatorial orientation was linked to antagonism. nih.gov This highlights how subtle changes in the preferred conformation can switch a compound from an activator to an inhibitor of a receptor. The stereochemical effects on the biological activities of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives have also been studied, confirming the importance of stereoisomerism in determining the antibacterial, antifungal, and anthelmintic properties of these compounds. nih.gov
The table below summarizes findings on how stereochemistry affects the activity of certain piperidine analogues.
| Compound Series | Isomer | Observed Activity/Selectivity | Reference |
|---|---|---|---|
| 3,4-disubstituted 4-(4-Chlorophenyl)piperidines | (-)-cis analogues | Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) selectivity. | nih.gov |
| 3,4-disubstituted 4-(4-Chlorophenyl)piperidines | (+)-trans analogues | Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) selectivity. | nih.gov |
| 3,4-disubstituted 4-(4-Chlorophenyl)piperidines | (-)-trans isomers | Serotonin Transporter (SERT) or SERT/NET selectivity. | nih.gov |
| 3,4-disubstituted 4-(4-Chlorophenyl)piperidines | (+)-cis isomers | Serotonin Transporter (SERT) or SERT/NET selectivity. | nih.gov |
| 4-(m-OH phenyl)-piperidines | Phenyl group in axial conformation | Associated with meperidine-like agonism at mu-opioid receptors. | nih.gov |
| 4-(m-OH phenyl)-piperidines | Phenyl group in equatorial conformation | Associated with antagonism at mu-opioid receptors. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Piperidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. fiveable.me QSAR studies have been extensively applied to piperidine derivatives to predict their activity, guide the synthesis of new analogues, and understand the structural features essential for their biological effects. nih.govtandfonline.comnih.gov
Various statistical methods are employed in QSAR modeling, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). nih.govresearchgate.netnih.gov These models use a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be classified as topological, structural, physicochemical, electronic, or spatial. tandfonline.comnih.gov
For example, QSAR studies on piperidine derivatives as CCR5 antagonists used a combination of these descriptors to build predictive models. tandfonline.comnih.gov In one study, a model derived from PLS using topological and other descriptors yielded the best external predictability. nih.gov Another QSAR analysis of piperine (B192125) analogs identified three key descriptors—partial negative surface area, molecular shadow area, and heat of formation—that resulted in a statistically significant model for predicting inhibitory activity against the NorA efflux pump. nih.gov A nonlinear QSAR study on 4-phenylpiperidine derivatives as mu-opioid agonists was conducted using a neural network method, which successfully correlated molecular descriptors with analgesic activities. nih.govdaneshyari.com
The table below provides an overview of several QSAR studies performed on piperidine derivatives.
| Compound Class | Target/Activity | QSAR Method(s) | Key Findings/Model Performance | Reference |
|---|---|---|---|---|
| Piperidine derivatives (n=119) | CCR5 antagonists | Stepwise Regression, PLS, FA-MLR, ANN | PLS model showed best external validation (r²=0.580). ANN models were superior to linear models. | tandfonline.comnih.gov |
| Piperine analogs | NorA efflux pump inhibitors | Genetic Function Approximation | Statistically significant model (r²=0.962) based on partial negative surface area, molecular shadow, and heat of formation. | nih.gov |
| Piperidine derivatives (n=33) | Toxicity against Aedes aegypti | OLS-MLR, SVM, PPR, RBFNN, GRNN, k-NN | OLS-MLR and linear SVM models showed good determination coefficients (r² > 0.85 for training, > 0.8 for test set). | researchgate.netnih.gov |
| 4-Phenylpiperidine derivatives | Mu-opioid agonists | Partial Least Squares (PLS), Neural Network (NN) | A nonlinear model was established and validated, and a pharmacophore model was hypothesized. | nih.govdaneshyari.com |
| Mono-substituted 4-phenylpiperidines | Dopaminergic system effects (DOPAC levels) | Partial Least Squares (PLS) | Models provided a comprehensive understanding of the biological response based on physicochemical descriptors. | nih.gov |
Molecular Interactions and Biochemical Target Engagement of 1 2 Chloroethyl 4 Phenylpiperidin 4 Ol
Computational Investigations of Ligand-Protein Interactions
Computational methods such as molecular docking and molecular dynamics simulations serve as powerful tools to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (protein). researchgate.net
While direct molecular docking studies on 1-(2-Chloroethyl)-4-phenylpiperidin-4-ol are not extensively available in the reviewed literature, analysis of structurally similar compounds provides significant insight into its potential binding modes. A notable study was conducted on 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP), a compound that shares the critical chloroethyl and phenyl-piperidine functionalities. researchgate.net In this research, CEDP was docked against the active sites of two key Influenza A virus receptors: RNA polymerase PB1-PB2 and neuraminidase. researchgate.net
The docking results revealed that CEDP binds effectively with both viral targets, exhibiting interactions comparable to standard drugs. researchgate.net The binding affinity is quantified by the docking score, where a more negative value indicates a stronger interaction. The key interacting residues within the protein's active site are those amino acids that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, stabilizing the complex.
Table 1: Molecular Docking Results for the Structurally Similar Compound CEDP Data extracted from computational analysis of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one. researchgate.net
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Influenza RNA Polymerase PB1-PB2 | -7.5 | Specific residues not detailed in abstract |
| Influenza Neuraminidase | -8.0 | Specific residues not detailed in abstract |
These findings suggest that this compound may also exhibit affinity for similar enzymatic pockets, particularly those that can accommodate its phenyl and piperidinol groups while interacting with the reactive chloroethyl side chain.
Specific molecular dynamics (MD) simulations for this compound have not been identified in published research. However, MD simulations represent a critical subsequent step after molecular docking in computational drug discovery. nih.govnih.gov This technique simulates the movements of atoms in the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. nih.gov
The primary goals of MD simulations are to:
Assess Conformational Stability: To verify if the binding pose predicted by docking is stable over a period of nanoseconds. The root-mean-square deviation (RMSD) of the ligand is monitored, with a stable complex showing minimal fluctuation. nih.gov
Refine Binding Affinity Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to calculate the binding free energy, which is often more accurate than the scoring functions used in docking. nih.gov
Future computational work on this compound would likely involve MD simulations to validate any promising docking results and to confirm the stability of its interaction with potential protein targets.
Identification of Potential Biochemical Targets and Binding Profiles
The piperidine (B6355638) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets with high affinity. nih.govnih.gov
Derivatives of piperidine are known to interact with a diverse array of protein classes, including receptors, enzymes, and ion channels. The 4-phenylpiperidin-4-ol (B156043) core, in particular, is a component of numerous biologically active molecules. icm.edu.plnih.gov For instance, a pyrazole (B372694) derivative incorporating a 4-phenylpiperidin-4-ol moiety demonstrated potential antimicrobial and antioxidant activity through interactions with targets like DNA Gyrase, Lanosterol 14 α-demethylase, and the KEAP1-NRF2 pathway. icm.edu.plresearchgate.net Other studies have identified piperidine derivatives that act as neuromuscular blocking agents by targeting acetylcholine (B1216132) receptors or as potent ligands for sigma receptors. nih.govncats.io The anti-tuberculosis activity of other piperidinol analogs further underscores the therapeutic versatility of this scaffold. nih.govnih.gov
Table 2: Examples of Biological Targets for Piperidine-Containing Molecules
| Piperidine Derivative Class | Identified Biological Target(s) | Potential Therapeutic Area |
|---|---|---|
| 4-phenylpiperidin-4-ol substituted pyrazole | DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2 | Antimicrobial, Antioxidant icm.edu.plresearchgate.net |
| 2-methyl-6-n-undecyl piperidines | Acetylcholine Receptor | Neuromuscular Blockade nih.gov |
| Various Piperidinols | Sigma Receptors | Neuropsychiatric Disorders ncats.io |
| Aryl Piperidinol Analogs | Unknown (Mycobacterial) | Tuberculosis nih.govnih.gov |
| Haloperidol (contains a related scaffold) | Sigma-1 Receptor, Potassium Channels | Antipsychotic bindingdb.org |
Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ceu.es
Ligand-based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown but a set of molecules known to be active are available. ceu.es A pharmacophore model, which defines the essential steric and electronic features required for activity, can be generated from these known actives. mdpi.com This model is then used as a 3D query to filter a database for new compounds, like this compound, that possess the required features for binding. ceu.esrsc.org
Structure-based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS (often using molecular docking) can be employed. nih.gov A library of compounds is docked into the target's binding site, and molecules are ranked based on their predicted binding affinity. nih.gov This method could be used to screen for novel targets for this compound or to find other compounds that bind to a known target of the piperidine scaffold. nih.gov
Elucidation of Mechanism of Action at the Molecular Level
Based on the computational and structural data from related compounds, a potential mechanism of action for this compound can be proposed, though it remains hypothetical without direct experimental validation.
The molecule possesses two key features that likely govern its mechanism: the 4-phenylpiperidin-4-ol core and the 2-chloroethyl group.
Non-covalent Binding: The 4-phenylpiperidin-4-ol scaffold likely directs the molecule to specific biological targets. As seen with related compounds, this could involve enzymes like viral neuraminidase or microbial targets such as DNA gyrase. researchgate.neticm.edu.pl The phenyl ring can engage in hydrophobic and π-stacking interactions, while the hydroxyl and piperidine nitrogen can form crucial hydrogen bonds within a protein's active site, anchoring the molecule in a specific orientation for activity. icm.edu.pl
Covalent Inhibition: The 2-chloroethyl group is a known alkylating agent. This moiety is reactive and can undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is a potent electrophile. This electrophile can then react with a nucleophilic residue (such as a cysteine, histidine, or lysine) in the active site of a target protein. This would result in the formation of a stable covalent bond, leading to irreversible inhibition of the protein's function. This dual mechanism—initial non-covalent binding driven by the piperidine core followed by covalent inactivation by the chloroethyl group—is a known strategy in drug design.
Therefore, a plausible mechanism of action for this compound involves its 4-phenylpiperidin-4-ol core guiding it to the binding pocket of a target protein, followed by the formation of a covalent bond via its 2-chloroethyl group, leading to irreversible target inhibition.
Metabolite Chemistry of 1 2 Chloroethyl 4 Phenylpiperidin 4 Ol
Identification and Characterization of Metabolites via Chemical Transformation Pathways
The metabolism of 1-(2-Chloroethyl)-4-phenylpiperidin-4-ol is anticipated to proceed through several key chemical transformation pathways, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These pathways lead to the formation of various metabolites, which can be broadly categorized as products of N-dealkylation, hydroxylation, and N-oxidation.
N-Dealkylation: One of the most common metabolic routes for compounds containing an N-substituted piperidine (B6355638) ring is N-dealkylation. nih.gov In the case of this compound, this would involve the enzymatic removal of the 2-chloroethyl group from the piperidine nitrogen. This process is typically initiated by an oxidative mechanism at the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate which then cleaves to yield 4-phenyl-4-piperidinol and 2-chloroacetaldehyde.
Hydroxylation: Aromatic and aliphatic hydroxylation are frequent metabolic reactions. The phenyl group of this compound is a likely site for hydroxylation, potentially at the para-position, to form 1-(2-Chloroethyl)-4-(4-hydroxyphenyl)piperidin-4-ol. Additionally, the piperidine ring itself can undergo hydroxylation at positions C-3 or C-4, relative to the nitrogen atom, leading to the formation of diastereomeric hydroxylated metabolites.
N-Oxidation: The tertiary amine of the piperidine ring can be directly oxidized to form an N-oxide metabolite, this compound-N-oxide. This is a common pathway for tertiary amines and results in a more polar and readily excretable compound.
The following table summarizes the potential primary metabolites of this compound.
| Metabolite | Chemical Transformation Pathway | Resulting Structure |
| M1 | N-Dealkylation | 4-phenyl-4-piperidinol |
| M2 | Phenyl Hydroxylation | 1-(2-Chloroethyl)-4-(4-hydroxyphenyl)piperidin-4-ol |
| M3 | Piperidine Ring Hydroxylation | 1-(2-Chloroethyl)-4-phenylpiperidin-3,4-diol |
| M4 | N-Oxidation | This compound-N-oxide |
In vitro Metabolic Stability and Biotransformation Studies (Chemical Aspects)
In vitro studies using liver microsomes or hepatocytes are standard methods to assess the metabolic stability of a compound and to identify its primary metabolites. For this compound, such studies would likely reveal its susceptibility to metabolism by various CYP isoforms, particularly from the CYP3A and CYP2D6 families, which are known to metabolize a wide range of xenobiotics, including N-substituted piperidines. nih.govdoi.org
The metabolic stability of the compound, often expressed as its half-life (t½) in the in vitro system, would be determined by incubating the compound with liver microsomes in the presence of NADPH, a necessary cofactor for CYP-mediated reactions. A shorter half-life would indicate rapid metabolism. The rate of disappearance of the parent compound and the appearance of metabolites would be monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
The chemical nature of the biotransformation products would confirm the pathways predicted in the previous section. For instance, the detection of a product with a mass corresponding to the loss of the chloroethyl group would confirm N-dealkylation. Similarly, an increase in mass corresponding to the addition of an oxygen atom would indicate hydroxylation or N-oxidation. Further structural elucidation of these metabolites would be achieved through tandem mass spectrometry (MS/MS) fragmentation patterns.
The following table outlines a hypothetical in vitro metabolic stability study design and expected outcomes.
| Parameter | Description | Expected Chemical Observations |
| Incubation System | Human liver microsomes with NADPH | Disappearance of the parent compound over time. |
| Analytical Method | LC-MS/MS | Detection of ions corresponding to the parent compound and its predicted metabolites. |
| Metabolic Stability | Half-life (t½) | A finite half-life, suggesting susceptibility to metabolism. |
| Major Metabolites | Structures identified via MS/MS | Detection of fragments consistent with 4-phenyl-4-piperidinol, hydroxylated derivatives, and the N-oxide. |
Synthesis of Potential Metabolites for Further Chemical and Computational Study
The synthesis of potential metabolites is crucial for their unequivocal identification in biological samples and for further pharmacological and toxicological evaluation. The synthesis of the predicted metabolites of this compound would involve specific chemical strategies.
Synthesis of 4-phenyl-4-piperidinol (M1): The N-dealkylated metabolite, 4-phenyl-4-piperidinol, is a known compound and can be synthesized through several established routes. One common method involves the reaction of a suitable N-protected-4-piperidone with a phenyl Grignard reagent, followed by deprotection. For instance, 1-benzyl-4-piperidone can be reacted with phenylmagnesium bromide to yield 1-benzyl-4-phenyl-4-piperidinol, which can then be debenzylated via catalytic hydrogenation to give 4-phenyl-4-piperidinol. chemicalbook.com
Synthesis of 1-(2-Chloroethyl)-4-(4-hydroxyphenyl)piperidin-4-ol (M2): The synthesis of the phenyl-hydroxylated metabolite could be achieved by starting with a protected 4-hydroxyphenyl derivative. For example, 4-methoxyphenylmagnesium bromide could be reacted with 1-(2-chloroethyl)-4-piperidone. The resulting tertiary alcohol would then undergo demethylation of the methoxy (B1213986) group to yield the desired hydroxylated product.
Synthesis of 1-(2-Chloroethyl)-4-phenylpiperidin-3,4-diol (M3): The synthesis of the ring-hydroxylated metabolite would be more challenging due to regioselectivity and stereoselectivity. One approach could involve the stereoselective epoxidation of a corresponding unsaturated precursor, 1-(2-chloroethyl)-4-phenyl-1,2,3,6-tetrahydropyridine, followed by regioselective ring-opening of the epoxide.
Synthesis of this compound-N-oxide (M4): The N-oxide metabolite can be prepared by the direct oxidation of the parent compound, this compound, using a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
These synthetic standards would be invaluable for confirming the identity of metabolites observed in in vitro and in vivo studies through comparison of their chromatographic and spectral properties.
Computational Chemistry and Theoretical Investigations of 1 2 Chloroethyl 4 Phenylpiperidin 4 Ol
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab-initio Methods
There is no available research data from Density Functional Theory (DFT) or ab-initio calculations for 1-(2-Chloroethyl)-4-phenylpiperidin-4-ol.
Ground State Optimization and Molecular Geometry
Specific optimized coordinates, bond lengths, and bond angles for the ground state of this compound are not available in the current scientific literature.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the corresponding energy gap for this compound, have not been reported.
Global Chemical Reactivity Descriptors
Calculated values for global chemical reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index for this compound are not documented.
Analysis of Intermolecular and Intramolecular Interactions: Hydrogen Bonding and Van der Waals Forces
A detailed computational analysis of the specific hydrogen bonds and van der Waals forces governing the intermolecular and intramolecular interactions of this compound has not been published.
Spectroscopic Property Prediction and Validation
There are no available studies that report the predicted spectroscopic properties (e.g., IR, NMR, UV-Vis) of this compound based on computational methods and their subsequent experimental validation.
Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable techniques for the analysis of 1-(2-Chloroethyl)-4-phenylpiperidin-4-ol.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a primary method for the quantification and purity determination of polar to moderately nonpolar organic compounds. For this compound, a C18 or C8 column would likely be employed. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, with the detection wavelength set to the absorbance maximum of the phenyl group.
Gas Chromatography (GC):
GC is a suitable technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is expected to be amenable to GC analysis, possibly after derivatization to increase its volatility. A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, would be a logical choice. Temperature programming would be crucial for the effective separation of the compound from any impurities. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification.
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C18 or C8 | Acetonitrile/Methanol and Water with buffer | UV | Quantification, Purity |
| GC | 5% Phenyl-polysiloxane (or similar) | Helium or Nitrogen | FID, MS | Quantification, Impurity ID |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonds and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of the compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the piperidine (B6355638) ring, and the protons of the 2-chloroethyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide a complete picture of the proton environment within the molecule.
¹³C NMR: The carbon NMR spectrum would display signals corresponding to each unique carbon atom in the molecule, including the carbons of the phenyl ring, the piperidine ring, and the chloroethyl side chain.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When coupled with GC (GC-MS), it is a powerful tool for identifying the compound and its impurities. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the chloroethyl side chain and the piperidine ring.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic ring, and the C-Cl stretch of the chloroethyl group.
| Technique | Expected Key Data/Observations | Purpose |
| ¹H NMR | Signals for aromatic, piperidine, and chloroethyl protons with specific chemical shifts and multiplicities. | Structural Confirmation |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | Structural Confirmation |
| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns. | Molecular Weight Determination, Identification |
| IR Spec. | Absorption bands for O-H, C-H (aromatic/aliphatic), C=C, and C-Cl functional groups. | Functional Group Identification |
Purity Determination and Impurity Profiling
Ensuring the purity of this compound is critical. Impurity profiling involves the identification and quantification of any unwanted chemical substances present in the final product.
The primary technique for purity determination is HPLC with a UV detector, often using a method that can separate the main compound from all potential impurities. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.
Potential impurities in this compound could include:
Starting materials: Unreacted 4-phenylpiperidin-4-ol (B156043) or the chloroethylating agent.
Byproducts: Products from side reactions occurring during the synthesis.
Degradation products: Compounds formed due to the instability of the final product under certain conditions.
The identification of these impurities is typically achieved by a combination of techniques. HPLC coupled with mass spectrometry (LC-MS) is particularly powerful for this purpose, as it provides both the retention time and the mass-to-charge ratio of the impurities, aiding in their structural elucidation. The synthesis of potential impurities as reference standards can further confirm their identity.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Next-Generation Piperidine (B6355638) Analogues
The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. enamine.net The future design of analogues based on the 1-(2-Chloroethyl)-4-phenylpiperidin-4-ol scaffold will focus on creating novel molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. Synthetic exploration is expected to yield a diverse library of structural analogues with a wide array of pharmacological activities. researchgate.net
Key strategies in the synthesis of these next-generation compounds include:
Scaffold Diversification: Introducing spirocyclic, fused, and bridged sp³-rich scaffolds can advantageously alter properties like lipophilicity and metabolic stability. enamine.net Synthetic strategies such as tandem enyne/diene-ene metathesis reactions provide access to conformationally restricted frameworks, which can lead to more effective interactions with biological targets. acs.org
Intramolecular Cyclization: Advanced methods for intramolecular ring closure, including metal-catalyzed cyclization and electrophilic cyclization, are crucial for building complex piperidine structures. nih.gov For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov
Multi-component Reactions: These reactions allow for the efficient, one-pot synthesis of highly substituted piperidine derivatives, which is essential for rapidly generating libraries of compounds for screening. nih.gov
Stereoselective Synthesis: Achieving specific stereochemistry is critical for biological activity. The use of chiral ligands and catalysts in reactions like asymmetric hydrogenation of pyridinium (B92312) salts or diastereoselective Mannich reactions followed by reductive cyclization enables precise control over the final product's three-dimensional structure. nih.govmdpi.com
The synthesis of a pyrazole (B372694) derivative incorporating the 4-phenylpiperidin-4-ol (B156043) moiety has already demonstrated promising antifungal and antibacterial activities, highlighting the potential of attaching different heterocyclic systems to the core structure. icm.edu.plresearchgate.net Future work will likely involve creating analogues with varied substituents on the phenyl and piperidine rings to probe structure-activity relationships (SAR) comprehensively.
Table 1: Synthetic Strategies for Novel Piperidine Analogues
| Synthetic Strategy | Description | Potential Advantage | Reference |
|---|---|---|---|
| Hydrogenation of Pyridines | Reduction of substituted pyridines using heterogeneous catalysts (e.g., Cobalt, Nickel, Rhodium) to form piperidines. | Access to a wide range of substituted piperidines, including all-cis-(multi)fluorinated analogues. | nih.gov |
| Intramolecular Cyclization | Ring closure of a substrate containing a nitrogen source and active sites, forming a new C-N or C-C bond. | Creation of complex and constrained cyclic systems. | nih.gov |
| [5+1] Annulation | A method involving two iridium(III)-catalyzed sequential cascades to form two new C-N bonds stereoselectively. | High stereocontrol in the synthesis of substituted piperidines. | nih.gov |
Application of Advanced Computational Methods for Scaffold Optimization
Computational chemistry is an indispensable tool for accelerating the drug design process by predicting molecular properties and interactions, thereby guiding synthetic efforts. researchgate.net For analogues of this compound, advanced computational methods can provide deep insights into their behavior at the molecular level, enabling rational design and optimization.
Future computational research will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are developed to correlate the chemical structure of compounds with their biological activity. researchgate.net By creating statistically robust models for piperidine derivatives, researchers can predict the activity of newly designed compounds before synthesis, prioritizing the most promising candidates. researchgate.net Fragment-based QSAR can be particularly useful for understanding how different substituents on the piperidine scaffold contribute to activity. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com For piperidine analogues, docking studies can elucidate binding modes within the active sites of target proteins, such as the sigma receptors or various enzymes. nih.govrsc.org This information is crucial for structure-based drug design and optimizing ligand-receptor interactions. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, revealing the stability of binding poses and identifying key amino acid residues involved in the interaction over time. rsc.org This can help refine the understanding of the binding mechanism and guide modifications to enhance affinity and selectivity. nih.govrsc.org
Density Functional Theory (DFT) Calculations: DFT is used to investigate the electronic properties of molecules. researchgate.net Calculating properties like HOMO-LUMO energy gaps can provide insights into a molecule's reactivity and potential for intramolecular charge transfer, which can be correlated with bioactivity. researchgate.netbibliotekanauki.pl
These computational approaches have been successfully applied to other piperidine derivatives to identify potent inhibitors for targets like p53-HDM2 and to understand their binding to sigma receptors. researchgate.netnih.gov Similar strategies can be employed to design and optimize novel analogues based on the 4-phenylpiperidin-4-ol scaffold for a variety of therapeutic targets. arabjchem.org
Table 2: Computational Methods in Piperidine Scaffold Optimization
| Method | Application | Key Insights Provided | Reference |
|---|---|---|---|
| QSAR | Predict biological activity based on chemical structure. | Identifies key structural features (descriptors) responsible for activity, guides design of potent compounds. | researchgate.netresearchgate.net |
| Molecular Docking | Predict binding mode and affinity of a ligand to a protein target. | Elucidates ligand-receptor interactions, informs structure-based design. | tandfonline.comnih.gov |
| MD Simulations | Simulate the movement of atoms in a ligand-protein complex over time. | Assesses binding stability, identifies crucial interacting residues, reveals conformational changes. | rsc.org |
| DFT Calculations | Determine the electronic structure and properties of a molecule. | Provides data on reactivity, charge distribution, and HOMO-LUMO energy levels. | researchgate.netbibliotekanauki.pl |
Exploration of Novel Biochemical Pathways and Target Classes
While the 4-phenylpiperidine (B165713) scaffold is known for its interaction with targets like opioid and sigma receptors, a significant opportunity lies in exploring its potential to modulate novel biochemical pathways and target classes. tandfonline.comrsc.org The structural versatility of piperidine-containing molecules allows them to be adapted for a wide range of biological targets involved in various diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net
Future research should focus on:
Identifying New Protein Targets: Screening campaigns against diverse target families could uncover unexpected activities. For example, piperidine derivatives have been designed as inhibitors of Heat Shock Protein 70 (HSP70), a potential target for treating drug-resistant tumors. nih.gov Other piperidine-containing compounds have shown activity as proteasome inhibitors for multiple myeloma and as antagonists for muscarinic M2 receptors. nih.govnih.gov
Modulating Signaling Pathways: The anticancer potential of piperidine and its derivatives is an emerging area of research. researchgate.net These compounds may induce apoptosis (programmed cell death) in cancer cells through mechanisms like the caspase pathway. researchgate.net Exploring their effects on key signaling pathways involved in cell proliferation, survival, and angiogenesis could lead to the development of new cancer therapeutics. researchgate.net
Investigating Biosynthetic Pathways: Understanding the biosynthesis of piperidine alkaloids in nature can provide inspiration for new synthetic strategies and novel molecular designs. nih.gov Key enzymes in these pathways, such as lysine (B10760008) decarboxylase and cytochrome P450s, could themselves become targets for modulation. nih.govresearchgate.net
Targeting Protein-Protein Interactions: The piperidine scaffold can be used to design molecules that disrupt critical protein-protein interactions, which are often implicated in disease. For instance, piperidine derivatives have been developed as antagonists of the p53-HDM2 interaction, a key therapeutic strategy in oncology. researchgate.net
By expanding the biological investigation of this compound analogues beyond their traditional targets, researchers may identify entirely new therapeutic applications for this privileged scaffold.
Table 3: Potential Biochemical Targets and Pathways for Piperidine Analogues
| Target Class/Pathway | Therapeutic Area | Example of Piperidine Application | Reference |
|---|---|---|---|
| Heat Shock Proteins (e.g., HSP70) | Oncology | Inhibition of HSP70 for treatment of drug-resistant tumors. | nih.gov |
| Muscarinic Receptors (e.g., M2) | CNS Disorders | Selective M2 receptor antagonists to enhance acetylcholine (B1216132) release. | nih.gov |
| Proteasome | Oncology | Non-covalent inhibition for treating multiple myeloma. | nih.gov |
| Caspase Apoptosis Pathway | Oncology | Induction of apoptosis in cancer cells. | researchgate.net |
| p53-HDM2 Interaction | Oncology | Antagonists to restore p53 tumor suppressor function. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-4-phenylpiperidin-4-ol, and how can reaction conditions be tailored to improve yield?
- Methodology : A common approach involves nucleophilic substitution reactions, where the chloroethyl group is introduced via alkylation of 4-phenylpiperidin-4-ol using 1-bromo-2-chloroethane. Solvent choice (e.g., methanol or DMF) and temperature (333 K for faster kinetics) influence reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product . Optimization may require adjusting stoichiometry, using catalysts like triethylamine (TEA) to neutralize HCl byproducts, and monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the piperidine ring structure, chloroethyl substituent, and phenyl group. Rotameric forms (due to restricted rotation) may split signals, requiring high-resolution NMR or variable-temperature studies .
- X-ray Crystallography : Single-crystal X-ray analysis resolves stereochemistry and bond lengths. For example, hydrogen bonding between the hydroxyl group and counterions (e.g., in salt forms) can stabilize the crystal lattice .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight and fragmentation patterns .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodology :
- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, ether) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under acidic/basic conditions, UV light, or elevated temperatures. Monitor via HPLC to track decomposition products. The chloroethyl group may hydrolyze in aqueous media, necessitating pH control .
Advanced Research Questions
Q. What strategies address stereochemical challenges during the synthesis of this compound derivatives?
- Methodology : Chirality at the piperidine C4 position can be controlled using enantioselective catalysts (e.g., chiral Lewis acids) or resolved via diastereomeric salt formation. X-ray data and circular dichroism (CD) spectroscopy validate stereochemical outcomes. Computational modeling (e.g., DFT) predicts preferred conformers and reaction pathways .
Q. How can computational tools predict the pharmacological targets of this compound?
- Methodology :
- Molecular Docking : Screen against protein databases (e.g., GPCRs, kinases) using software like AutoDock. The piperidine and phenyl groups may interact with hydrophobic pockets, while the hydroxyl and chloroethyl groups engage in hydrogen bonding or halogen bonding .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogues to predict ADMET properties .
Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodology :
- Dose-Response Analysis : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant concentrations.
- Metabolite Profiling : Use LC-MS to identify active metabolites in vivo that may differ from the parent compound.
- Pharmacokinetic Studies : Measure bioavailability and tissue distribution to explain discrepancies .
Q. What are the challenges in synthesizing analogues with modified chloroethyl or phenyl groups, and how can they be mitigated?
- Methodology : The chloroethyl group’s reactivity may lead to side reactions (e.g., elimination). Strategies include:
- Using protecting groups for the hydroxyl during alkylation.
- Employing mild bases (e.g., K₂CO₃) to minimize degradation.
- For phenyl modifications, Suzuki-Miyaura coupling can introduce substituents while preserving the piperidine core .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
